molecular formula C15H12ClN3O2 B5799486 methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No. B5799486
M. Wt: 301.73 g/mol
InChI Key: PGWVLAJUEREYOA-UHFFFAOYSA-N
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Description

“Methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Antibacterial Agents

Imidazo[1,2-a]pyridines, the core structure of the compound , are known for their antiviral and antibacterial properties . This makes them valuable in the development of new medications targeting a range of viral and bacterial infections. Their mechanism of action often involves interfering with the replication process of pathogens, providing a pathway for therapeutic intervention.

Pharmaceutical Development: Sedatives and Anxiolytics

Compounds containing the imidazo[1,2-a]pyridine unit have been commercialized as sedatives, such as Zolpidem , and anxiolytics like Alpidem . These drugs work by modulating GABA_A receptors, which are pivotal in the regulation of sleep and anxiety in the central nervous system.

Oncology: Anticancer Research

The imidazo[1,2-a]pyridine derivatives exhibit anticancer activities, making them a focus of oncological research . They may act as cyclin-dependent kinase (CDK) inhibitors, disrupting the cell cycle of cancer cells and inducing apoptosis, which is a programmed cell death crucial for cancer treatment.

Gastroenterology: Antiulcer Medications

Research has shown that imidazo[1,2-a]pyridine compounds have antiulcer effects . They can be utilized to develop drugs that reduce gastric acid secretion or enhance mucosal defense, thus providing relief from ulcer symptoms and promoting healing.

Neurology: Calcium Channel Blockers

These compounds are also explored as calcium channel blockers . In neurology, this application is significant as it can lead to the development of treatments for various neurological disorders, including epilepsy and neuropathic pain, where calcium ion dysregulation is a contributing factor.

Cardiology: Heart Failure Drugs

The imidazo[1,2-a]pyridine moiety is a part of heart-failure drugs like Olprinone . These drugs improve cardiac output by reducing the preload and afterload on the heart, thus relieving symptoms associated with heart failure.

Environmental Chemistry: Green Synthesis

A solvent- and catalyst-free synthesis method for imidazo[1,2-a]pyridines under microwave irradiation has been developed, which is considered environmentally benign . This green chemistry approach is important for sustainable practices in chemical manufacturing.

Tuberculosis Treatment: Antituberculosis Properties

Lastly, these compounds have shown promise in treating tuberculosis due to their antituberculosis properties . They could potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for the disease.

properties

IUPAC Name

methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-15(20)18-14-13(10-5-3-2-4-6-10)17-12-8-7-11(16)9-19(12)14/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVLAJUEREYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331431
Record name methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

CAS RN

335418-66-1
Record name methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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